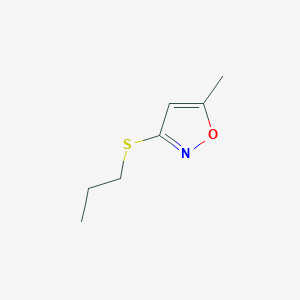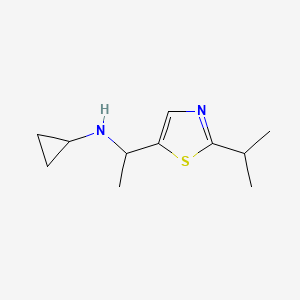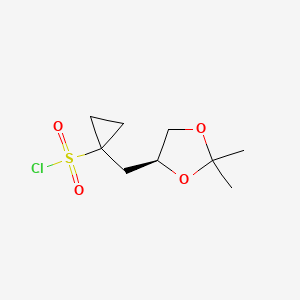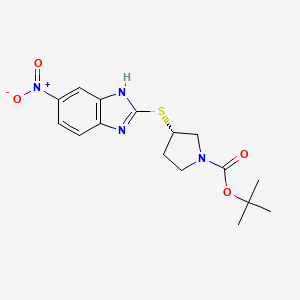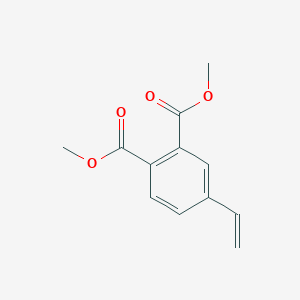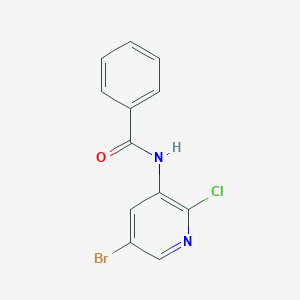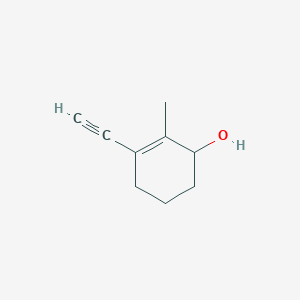
1,3-Bis(3,5-dichlorophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3,5-dichlorophenyl)benzene is an organic compound with the molecular formula C18H10Cl4. It is a derivative of benzene, where two benzene rings are substituted with dichlorophenyl groups at the 1 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,5-dichlorophenyl)benzene typically involves the reaction of 3,5-dichlorobenzoyl chloride with benzene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring. The process can be summarized as follows:
Starting Materials: 3,5-dichlorobenzoyl chloride and benzene.
Catalyst: A suitable catalyst such as aluminum chloride (AlCl3) is used to facilitate the reaction.
Reaction Conditions: The reaction is conducted at a temperature range of 60-80°C for several hours.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The industrial production also incorporates advanced purification methods such as column chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(3,5-dichlorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation Reactions: It can be oxidized to form corresponding quinones under specific conditions.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, quinones, and dihydro compounds, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Bis(3,5-dichlorophenyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3,5-dichlorophenyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo electrophilic substitution reactions, which can modify biological molecules and pathways. The presence of chlorine atoms enhances its reactivity and allows it to interact with various enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzamide: Similar in structure but with an amide group instead of a benzene ring.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a trifluoropropenyl group, making it more reactive.
3,5-Dichlorobenzonitrile: Contains a nitrile group, which imparts different chemical properties
Uniqueness
1,3-Bis(3,5-dichlorophenyl)benzene is unique due to its symmetrical structure and the presence of two dichlorophenyl groups. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C18H10Cl4 |
|---|---|
Peso molecular |
368.1 g/mol |
Nombre IUPAC |
1,3-dichloro-5-[3-(3,5-dichlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H10Cl4/c19-15-5-13(6-16(20)9-15)11-2-1-3-12(4-11)14-7-17(21)10-18(22)8-14/h1-10H |
Clave InChI |
VAPVGTTWNBJHDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


